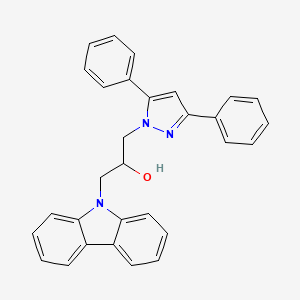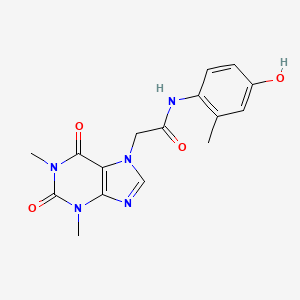
N-(2-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-(2-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is not fully understood. However, studies have suggested that this compound acts by inhibiting specific enzymes or receptors in the target cells. For example, in cancer cells, it has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. In Alzheimer's disease, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to cause neuronal damage.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. Some of the significant effects are discussed below:
1. Anti-inflammatory: Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to reduce the expression of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins.
2. Antioxidant: this compound has been shown to have antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells.
3. Anti-diabetic: Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce the expression of hepatic gluconeogenic genes.
実験室実験の利点と制限
N-(2-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several advantages and limitations for lab experiments. Some of the significant advantages are discussed below:
1. Specificity: This compound has been shown to have specific effects on target cells, making it a useful tool for studying specific biological processes.
2. Solubility: this compound is soluble in organic solvents, making it easy to dissolve in various experimental solutions.
3. Limitations: One of the significant limitations of this compound is its potential toxicity. It can be toxic to cells at high concentrations, making it challenging to use in some experimental setups.
将来の方向性
N-(2-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several potential future directions for scientific research. Some of the significant future directions are discussed below:
1. Drug Development: this compound has shown potential as a drug candidate for various diseases such as cancer, Alzheimer's, and diabetes. Further research is needed to develop this compound into effective drugs.
2. Agricultural Applications: this compound has shown potential as an agricultural pesticide. Further research is needed to develop this compound into safe and effective pesticides.
3. Mechanistic Studies: Further studies are needed to understand the mechanism of action of this compound better. This will help to develop more effective drugs and pesticides.
Conclusion:
This compound is a chemical compound with significant potential for scientific research. This compound has been studied for its potential applications in various fields such as cancer research, neurological research, and agricultural research. It has been shown to have specific effects on target cells and has various biochemical and physiological effects. This compound has several advantages and limitations for lab experiments. Further research is needed to develop this compound into effective drugs and pesticides and to understand its mechanism of action better.
合成法
The synthesis of N-(2-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea involves the reaction of 2-methylaniline and 1,2,3,4-tetrahydronaphthalen-1-amine with urea in the presence of a catalyst such as potassium carbonate. The reaction proceeds through a condensation reaction between the amine groups of the two compounds and the carbonyl group of urea. The resulting product is a white crystalline solid that is soluble in organic solvents.
科学的研究の応用
N-(2-methylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been studied for its potential applications in various fields of scientific research. Some of the significant research applications of this compound are discussed below:
1. Cancer Research: this compound has been studied for its anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
2. Neurological Research: this compound has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
3. Agricultural Research: this compound has been studied for its potential applications in agriculture. Studies have shown that this compound can inhibit the growth of plant pathogens such as Fusarium oxysporum and Botrytis cinerea. It has also been shown to have insecticidal properties against agricultural pests such as the cotton bollworm.
特性
IUPAC Name |
1-(2-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-7-2-5-11-16(13)19-18(21)20-17-12-6-9-14-8-3-4-10-15(14)17/h2-5,7-8,10-11,17H,6,9,12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAORMDVFPFOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-isobutyl-4-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4938954.png)
![4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4938963.png)
![1-[4-(methylthio)benzyl]-4-phenylpiperazine](/img/structure/B4938972.png)

![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4938991.png)
![N~1~-cyclohexyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4938998.png)
![1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4939003.png)
![5-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-naphthamide](/img/structure/B4939009.png)
![4-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4939017.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4939025.png)
![1-[(4,8-dimethyl-2-quinolinyl)thio]acetone](/img/structure/B4939028.png)
![ethyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}butanoate](/img/structure/B4939034.png)
![4,4'-[(3,4,5-trimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4939037.png)

